molecular formula C20H18FN3O2 B11190223 2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-phenylacetamide

2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-phenylacetamide

Cat. No.: B11190223
M. Wt: 351.4 g/mol
InChI Key: FRHSSMNFFGPCBX-UHFFFAOYSA-N
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Description

2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-phenylacetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with an ethyl group, a fluorophenyl group, and a phenylacetamide moiety, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the ethyl and fluorophenyl groups. The final step involves the acylation of the pyrimidine derivative with phenylacetamide.

    Pyrimidine Core Synthesis: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic conditions.

    Substitution Reactions: The ethyl and fluorophenyl groups are introduced via substitution reactions using suitable alkylating and arylating agents.

    Acylation: The final step involves the acylation of the pyrimidine derivative with phenylacetamide using reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorophenethylamine: A related compound with a fluorophenyl group, used in the synthesis of various derivatives.

    Ethyl (4-fluorobenzoyl)acetate: Another fluorinated compound with applications in organic synthesis.

Uniqueness

2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-phenylacetamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of an ethyl group, a fluorophenyl group, and a phenylacetamide moiety makes it a versatile compound for various research applications.

Properties

Molecular Formula

C20H18FN3O2

Molecular Weight

351.4 g/mol

IUPAC Name

2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C20H18FN3O2/c1-2-16-12-19(26)24(13-18(25)22-17-9-4-3-5-10-17)20(23-16)14-7-6-8-15(21)11-14/h3-12H,2,13H2,1H3,(H,22,25)

InChI Key

FRHSSMNFFGPCBX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C2=CC(=CC=C2)F)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

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